1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one
Overview
Description
1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one and its derivatives have been studied for their potential in inhibiting tumor cell growth. This research explored the synthesis of new indole derivatives containing pyrazoles, showing promising results in vitro for tumor cell-growth inhibition (Farghaly, 2010).
Crystal Packing and Structure Analysis
Research in crystallography has utilized compounds like this compound to study crystal packing and structural properties. For instance, the study of diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate provided insights into the dihedral angle between benzene and pyrazole rings, contributing to the understanding of molecular interactions in crystal structures (Meskini, Daoudi, Daran, Kerbal, Zouihri, 2010).
Antibacterial Activity
Several studies have indicated that derivatives of this compound demonstrate potential as antibacterial agents. For example, the synthesis and analysis of pyrazole Schiff bases cross-linked supramolecules revealed their ability to inhibit the growth of C. albicans and Gram-negative bacteria, suggesting their use as potential antibacterial agents (Feng, Guo, Sun, Zhao, 2018).
Synthesis and Characterization of Novel Compounds
The compound and its derivatives have been central in synthesizing novel chemical structures. Research has focused on synthesizing various derivatives and characterizing their properties, contributing to the broader understanding of chemical reactions and molecular structures. This includes the study of their spectroscopic data, reactive properties, and biological evaluation (Eller, Wimmer, Haring, Holzer, 2006).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations using derivatives of this compound have provided insights into molecular structures and interactions. This research is crucial for understanding the properties of molecules at a quantum level, aiding in the design of drugs and other chemical compounds (Viji, Balachandran, Babiyana, Narayana, Saliyan, 2020).
Antimicrobial and Antifungal Activities
Research has also been conducted on the antimicrobial and antifungal activities of this compound derivatives. This includes the study of their structure-activity relationships and the evaluation of their effectiveness against various microbial and fungal strains (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, Rangappa, 2010).
Properties
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSVMYOECVAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188393 | |
Record name | 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105039-60-8 | |
Record name | 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105039-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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